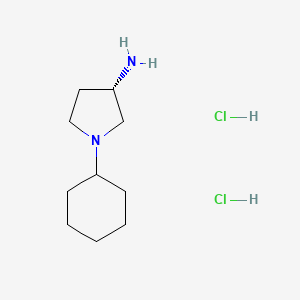

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride

カタログ番号 B2421957

CAS番号:

169532-93-8

分子量: 241.2

InChIキー: KQVFFMHVMDEWDH-WWPIYYJJSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of piperazines, a class of compounds similar to “(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride”, involves C–H functionalization . Another method involves the ring formation reaction between certain diamines and sulfonium salts .科学的研究の応用

- Applications :

- Maintenance of Human Embryonic Stem (ES) Cells : It enhances the survival of dissociated human ES cells, preventing dissociation-induced apoptosis (anoikis) and increasing cloning efficiency .

- Embryoid Body Formation : Y-27632 improves embryoid body formation using forced-aggregation protocols .

- Cryopreservation : It increases the survival of cryopreserved single human ES cells after thawing .

- Neural Precursor Cells : In mouse ES-derived neural precursors, Y-27632 blocks apoptosis after dissociation and transplantation .

- Y-27632 has been used in combination with other factors for direct lineage reprogramming of fibroblasts to mature neurons .

- Key Components : Combine Y-27632 with CHIR99021, RepSox, Forskolin, SP600125, Gö6983, and Valproic Acid for successful reprogramming .

- When initiating differentiation protocols, Y-27632 enhances the survival of human ES cell monolayers .

- Application : Use it at the beginning of differentiation procedures to promote cell viability .

Stem Cell Research: Enhancing Maintenance and Self-Renewal

Reprogramming: Direct Lineage Conversion

Differentiation: Improving Survival during Protocols

3D Growth Matrix Component

Brain Organoid Differentiation

Safety and Hazards

特性

IUPAC Name |

(3S)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFFMHVMDEWDH-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CC[C@@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

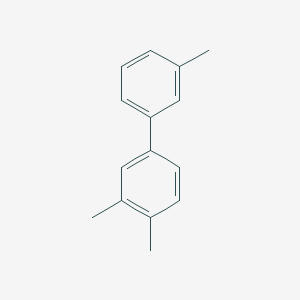

3,4,3'-Trimethyl-1,1'-biphenyl

1207-89-2

![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)